Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate
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Overview
Description
Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a dichlorophenyl group attached to a dioxobutanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate typically involves the esterification of 4-(2,4-dichlorophenyl)-2,4-dioxobutanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters such as temperature and residence time, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as protein synthesis and cell division .
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one: This compound is used as an intermediate in the synthesis of herbicides.
N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl] acetamide: Another compound with similar structural features used in various chemical syntheses.
Uniqueness
Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate is unique due to its specific ester structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2O4/c1-17-11(16)10(15)5-9(14)7-3-2-6(12)4-8(7)13/h2-4H,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AANFKOMMZYTNJZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)CC(=O)C1=C(C=C(C=C1)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378074 |
Source
|
Record name | methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175711-73-6 |
Source
|
Record name | methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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